molecular formula C13H16O B1368623 Cyclopentyl 2-methylphenyl ketone CAS No. 7063-66-3

Cyclopentyl 2-methylphenyl ketone

Cat. No.: B1368623
CAS No.: 7063-66-3
M. Wt: 188.26 g/mol
InChI Key: ZJOOCSZEDQMGTQ-UHFFFAOYSA-N
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Description

It is a yellow oil with a molecular weight of 188.27 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Cyclopentyl 2-methylphenyl ketone has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

Cyclopentyl 2-methylphenyl ketone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress and inflammation pathways. For instance, it has been observed to inhibit the activity of cyclooxygenase enzymes, which are key players in the inflammatory response . Additionally, this compound can interact with proteins involved in cellular signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby modulating the expression of genes related to inflammation and immune response .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In immune cells, it has been shown to reduce the production of pro-inflammatory cytokines, thereby dampening the inflammatory response . In neuronal cells, this compound can influence cell signaling pathways, leading to alterations in neurotransmitter release and synaptic plasticity . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in energy production and oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit the activity of cyclooxygenase enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can activate or inhibit transcription factors such as NF-κB, leading to changes in gene expression . These interactions result in the modulation of various cellular processes, including inflammation, immune response, and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic inflammation and oxidative stress . Its degradation products may also contribute to its overall biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert anti-inflammatory and neuroprotective effects without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of the compound are maximized at intermediate doses, while higher doses lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and energy production. This compound can modulate the activity of enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, this compound can interact with membrane transporters, allowing it to enter cells and accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . Post-translational modifications, such as phosphorylation, can also influence the activity and function of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl 2-methylphenyl ketone can be synthesized through several methods. One common method involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents. This process yields cyclopentyl phenyl ketone, which can then be further processed to obtain this compound . The reaction conditions typically involve the use of caustic alcohol and a round-bottomed flask .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves environmentally friendly solvents and processes that minimize environmental pollution. The methods are designed to be easy to operate, have high yields, short technological periods, and low preparation costs .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-methylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Mechanism of Action

The mechanism of action of cyclopentyl 2-methylphenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products .

Comparison with Similar Compounds

Cyclopentyl 2-methylphenyl ketone can be compared with other similar compounds, such as:

    Cyclopentyl phenyl ketone: Similar structure but lacks the methyl group on the phenyl ring.

    Cyclopentyl benzyl ketone: Similar structure but has a benzyl group instead of a methyl group on the phenyl ring.

    Cyclopentyl tolyl ketone: Similar structure but has a different substitution pattern on the phenyl ring.

These compounds share similar chemical properties and reactivity but differ in their specific applications and interactions due to the variations in their structures .

Properties

IUPAC Name

cyclopentyl-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOOCSZEDQMGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642555
Record name Cyclopentyl(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7063-66-3
Record name Cyclopentyl(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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